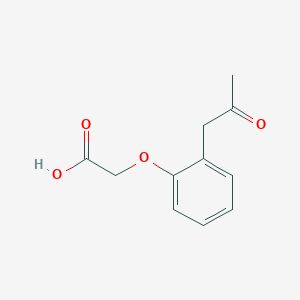
2-(2-Oxopropyl)phenoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(2-Oxopropyl)phenoxyacetic acid”, a general method for synthesizing phenoxyacetic acid derivatives involves mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction .Molecular Structure Analysis
The molecular structure analysis of similar compounds like 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Chemical Reactions Analysis
Phenoxyacetic acid and its derivatives have broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .Physical And Chemical Properties Analysis
Phenoxyacetic acid is a white or clear crystalline compound at room temperature. When impure, it can appear to be a light tan to brown. The compound has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether and benzene .Wirkmechanismus
Phenoxyacetic acid derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants they induce rapid, uncontrolled growth (“growing to death”) . Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2-oxopropyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)6-9-4-2-3-5-10(9)15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYTRRUROUDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


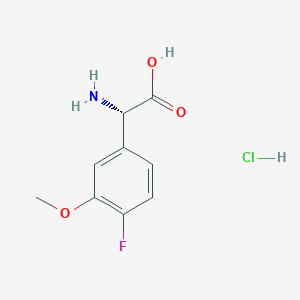
![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)
amine hydrochloride](/img/structure/B2783471.png)
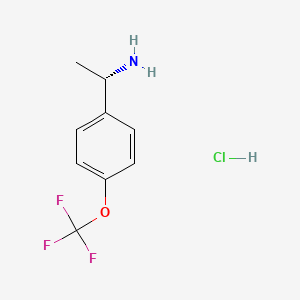


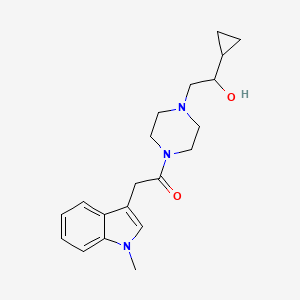
![3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2783481.png)
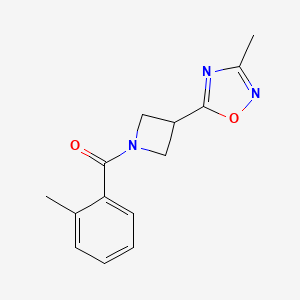
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2783484.png)
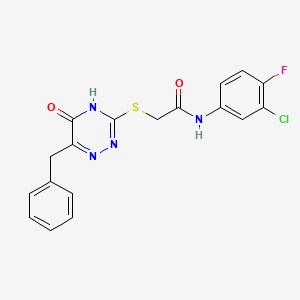
![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2783486.png)